7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-

Catalog No.
S13006473
CAS No.
M.F
C12H19NO5
M. Wt
257.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-h...

Product Name

7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-

IUPAC Name

tert-butyl (5S)-8-hydroxy-6-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-4-5-12(13)7-8(14)17-9(12)15/h8,14H,4-7H2,1-3H3/t8?,12-/m0/s1

InChI Key

SBMHPNKTIZTCQP-MYIOLCAUSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(OC2=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]12CC(OC2=O)O

7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)- is a complex organic compound characterized by its unique spirocyclic structure. The compound has the following molecular formula: C12H19NO5C_{12}H_{19}NO_{5} and a molecular weight of approximately 257.28 g/mol. It features a spirocyclic framework that includes both nitrogen and oxygen heteroatoms, which contributes to its potential biological activity and chemical reactivity. The compound is also known by its CAS number, 125814-33-7, and is classified as a specialty material.

The chemical reactivity of 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid derivatives can involve various types of reactions such as:

  • Esterification: The formation of esters from carboxylic acids and alcohols can be facilitated under acidic conditions.
  • Hydrolysis: In the presence of water, esters can be hydrolyzed back into their corresponding acids and alcohols.
  • Nucleophilic Substitution: The nitrogen atom in the structure may participate in nucleophilic substitution reactions, especially with electrophiles.

These reactions are significant for the synthesis of derivatives that may exhibit enhanced biological properties.

The synthesis of 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid typically involves multi-step organic reactions, which may include:

  • Formation of the Spirocyclic Core: Utilizing cyclization reactions that can incorporate both nitrogen and oxygen atoms into the ring structure.
  • Functional Group Modifications: Introducing hydroxyl and carboxylic acid groups through various synthetic pathways.
  • Esterification: Reacting the carboxylic acid with an alcohol (such as tert-butyl alcohol) to form the ester derivative.

Each step requires careful control of reaction conditions to ensure yield and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: As a building block in the synthesis of advanced materials with specific functional properties.

Interaction studies involving 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding:

  • Mechanisms of Action: How the compound interacts at the molecular level with biological systems.
  • Synergistic Effects: Potential combinations with other compounds that enhance efficacy or reduce toxicity.

Such studies are essential for drug development processes.

Several compounds share structural similarities with 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
1-Oxa-7-azaspiro[4.4]nonane hydrochloride1419590-81-0C7H14ClNOSimpler structure lacking carboxylic acid functionality
2,6-Dioxo-, 1,1-dimethylethyl ester (5S,8S)S15779899C29H37NO6SiContains additional silicon atom; larger molecular weight
Ascofuranone38462-04-3C23H29ClO5Exhibits distinct chlorinated structure

The uniqueness of 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid lies in its specific spirocyclic arrangement and the presence of both an ester and hydroxyl group, which may confer distinct pharmacological properties compared to its analogs.

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

257.12632271 g/mol

Monoisotopic Mass

257.12632271 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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